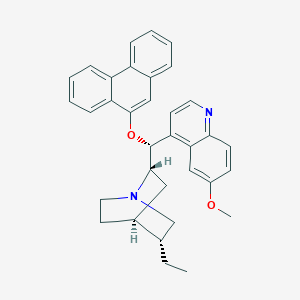

Hydroquinine 9-phenanthryl ether

Description

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-BDCWUMDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451112 | |

| Record name | O-(9-Phenanthryl)hydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135096-78-5 | |

| Record name | (8α,9R)-10,11-Dihydro-6′-methoxy-9-(9-phenanthrenyloxy)cinchonan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135096-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(9-Phenanthryl)hydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine 9-phenanthryl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Hydroquinine 9-Phenanthryl Ether: A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview for the synthesis of hydroquinine 9-phenanthryl ether, a chiral derivative of the Cinchona alkaloid hydroquinine. This document is intended for researchers, scientists, and professionals in drug development and asymmetric catalysis, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic pathway.

Introduction

Cinchona alkaloids, with their rigid bicyclic core and multiple stereocenters, are invaluable scaffolds in medicinal chemistry and asymmetric catalysis.[1] Modification of their native structure allows for the fine-tuning of their catalytic and biological properties. The synthesis of hydroquinine 9-phenanthryl ether involves the etherification of the C9 hydroxyl group of hydroquinine, introducing a bulky, aromatic phenanthryl moiety. This modification can significantly alter the steric and electronic environment around the catalytic pocket, making it a valuable ligand for a variety of asymmetric transformations.[2]

This guide will detail a robust and reproducible synthetic protocol based on the well-established Williamson ether synthesis, providing the necessary information for its successful implementation in a laboratory setting.[3]

Synthetic Pathway Overview

The synthesis of hydroquinine 9-phenanthryl ether is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the deprotonation of the C9 hydroxyl group of hydroquinine to form a potent nucleophile, the alkoxide, which then displaces a halide from an electrophilic phenanthryl source.

Caption: General synthetic scheme for hydroquinine 9-phenanthryl ether.

Experimental Protocols

Part 1: Synthesis of 9-Bromophenanthrene

The synthesis of the electrophilic partner, 9-bromophenanthrene, is a critical preliminary step. A reliable method involves the direct bromination of phenanthrene.

Materials and Reagents:

-

Phenanthrene

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent)

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

In a well-ventilated fume hood, dissolve phenanthrene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the solution to a gentle reflux.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and wash it with a saturated sodium bisulfite solution to quench any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude 9-bromophenanthrene.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 9-bromophenanthrene.

Part 2: Synthesis of Hydroquinine 9-Phenanthryl Ether

This procedure details the core Williamson ether synthesis to couple hydroquinine with 9-bromophenanthrene.

Materials and Reagents:

-

Hydroquinine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

9-Bromophenanthrene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous DMF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve hydroquinine (1.0 equivalent) in a minimum amount of anhydrous DMF.

-

Slowly add the hydroquinine solution to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Dissolve 9-bromophenanthrene (1.2 equivalents) in anhydrous DMF and add this solution dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure hydroquinine 9-phenanthryl ether.

Caption: Detailed workflow for the synthesis of hydroquinine 9-phenanthryl ether.

Experimental Data Summary

The following table summarizes the key physical and analytical data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |

| Hydroquinine | C₂₀H₂₆N₂O₂ | 326.43 | 172-175 | +142° (c=1, EtOH) | 522-66-7 |

| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 63-65 | N/A | 573-17-1 |

| Hydroquinine 9-phenanthryl ether | C₃₄H₃₄N₂O₂ | 502.65 | 120 (dec.) [4] | +420° (c=1, EtOH) [4] | 135096-78-5 [4] |

Note: The optical rotation of hydroquinine can vary depending on the solvent and concentration.

Mechanistic Insights and Trustworthiness

The Williamson ether synthesis proceeds via an SN2 mechanism. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the sterically hindered C9 hydroxyl group of hydroquinine, forming the sodium alkoxide. The use of a polar aprotic solvent like DMF is ideal as it effectively solvates the sodium cation, leaving a highly reactive, "naked" alkoxide nucleophile, and it can support the SN2 transition state.[3]

To ensure the trustworthiness of this protocol, several self-validating checks are integrated:

-

Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential. The disappearance of the starting materials (hydroquinine and 9-bromophenanthrene) and the appearance of a new, less polar spot corresponding to the product provide a real-time assessment of the reaction's success.

-

Characterization: The final product must be thoroughly characterized and the data compared with known values. Key characterization techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule, including the presence of both the hydroquinine and phenanthryl moieties and the ether linkage. While a publicly available spectrum is not provided in the search results, ChemicalBook indicates its availability.[5]

-

Mass Spectrometry: To verify the molecular weight of the product (502.65 g/mol ).

-

Melting Point Determination: A sharp melting point is indicative of high purity. The literature value is approximately 120 °C with decomposition.[4]

-

Polarimetry: To confirm the retention of chirality. The expected optical rotation is +420° (c=1, in ethanol).[4]

-

Conclusion

The synthesis of hydroquinine 9-phenanthryl ether via the Williamson ether synthesis is a reliable and scalable method for accessing this valuable chiral ligand. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide should enable researchers to successfully synthesize and characterize this compound for applications in asymmetric catalysis and drug discovery.

References

-

Organic Syntheses Procedure. Phenanthrene, 9-bromo-. Available from: [Link]

- Kacprzak, K.

-

Scribd. Cinchona Alkaloids: Synthesis & Uses. Available from: [Link]

- Macmillan Group, Princeton University.

-

ResearchGate. of hydroquinone etherification with different substrates under modified Mitsunobu conditions. Available from: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Hydroquinine 9-Phenanthryl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 14, 2026

Abstract

Hydroquinine 9-phenanthryl ether is a synthetically derived chiral organocatalyst belonging to the esteemed family of Cinchona alkaloids. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic analysis, and its burgeoning applications in the field of asymmetric synthesis. By leveraging its unique stereochemical architecture, this molecule has demonstrated significant potential in facilitating highly stereoselective transformations, making it a valuable tool for the synthesis of complex chiral molecules in the pharmaceutical and fine chemical industries. This document serves as a technical resource, offering insights into its synthesis, handling, and catalytic utility, thereby empowering researchers to harness its full potential in their synthetic endeavors.

Introduction: The Rise of a Privileged Catalyst

The relentless pursuit of stereochemically pure compounds has positioned asymmetric catalysis at the forefront of modern organic synthesis. Within this domain, Cinchona alkaloids and their derivatives have emerged as "privileged catalysts" due to their ready availability, modular nature, and demonstrated efficacy across a broad spectrum of chemical transformations. Hydroquinine 9-phenanthryl ether, a prominent member of this class, combines the rigid, chiral scaffold of hydroquinine with the sterically demanding phenanthryl moiety. This unique combination of structural features imparts distinct reactivity and selectivity, making it a subject of considerable interest for the synthesis of enantiomerically enriched molecules. This guide will delve into the fundamental chemical properties that underpin the utility of this remarkable catalyst.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a catalyst is paramount for its effective application in synthesis. The key properties of hydroquinine 9-phenanthryl ether are summarized below.

Structural and Molecular Information

| Property | Value | Source(s) |

| Chemical Name | Hydroquinine 9-phenanthryl ether | |

| Synonym(s) | O-(9-Phenanthryl)hydroquinine | |

| CAS Number | 135096-78-5 | |

| Molecular Formula | C₃₄H₃₄N₂O₂ | [1] |

| Molecular Weight | 502.65 g/mol | [1] |

| InChI Key | TWOVHUYOMTVDRB-BDCWUMDOSA-N | |

| SMILES String | CC[C@H]1CN2CCC1CC2c6ccnc7ccc(OC)cc67 |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Typically a powder | [N/A] |

| Melting Point | 120 °C (decomposes) | |

| Optical Activity | [α]²⁰/D +420° (c = 1 in ethanol) |

Solubility Profile

While specific quantitative solubility data for hydroquinine 9-phenanthryl ether is not extensively published, the general solubility trends for Cinchona alkaloids provide valuable guidance. These compounds are typically soluble in a range of organic solvents.

| Solvent Class | Expected Solubility | Rationale |

| Alcohols | Soluble (e.g., ethanol, methanol) | The presence of the polar quinuclidine nitrogen and ether linkages allows for hydrogen bonding and dipole-dipole interactions. |

| Chlorinated Solvents | Soluble (e.g., chloroform, dichloromethane) | The large, relatively nonpolar aromatic regions of the molecule contribute to its solubility in these solvents. |

| Aromatic Hydrocarbons | Moderately Soluble (e.g., toluene) | Solvating the polar regions of the molecule is less favorable, but the extensive aromatic systems interact well with the solvent. |

| Ethers | Moderately Soluble (e.g., diethyl ether, THF) | Offers a balance of polar and nonpolar interactions. |

| Water | Sparingly soluble to insoluble | The large hydrophobic backbone of the molecule limits its solubility in aqueous media. |

This solubility profile is an educated estimation based on the general behavior of Cinchona alkaloids and should be experimentally verified for specific applications.

Synthesis of Hydroquinine 9-Phenanthryl Ether

The synthesis of hydroquinine 9-phenanthryl ether is typically achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between hydroquinine and a reactive phenanthrene derivative.

Caption: Synthetic pathway for hydroquinine 9-phenanthryl ether.

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on standard organic synthesis methodologies. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiment.

Materials:

-

Hydroquinine (1.0 eq)

-

9-Bromophenanthrene (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add hydroquinine.

-

Dissolve the hydroquinine in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add 9-bromophenanthrene to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure hydroquinine 9-phenanthryl ether.

Spectroscopic and Structural Analysis

The structural elucidation and conformational analysis of hydroquinine 9-phenanthryl ether are crucial for understanding its catalytic behavior. NMR and IR spectroscopy are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of hydroquinine 9-phenanthryl ether are complex, reflecting its large and asymmetric structure. The conformational flexibility of the quinuclidine and quinoline moieties can lead to dynamic equilibria in solution, which may be observed by variable temperature NMR studies.[2]

Expected ¹H NMR Spectral Features:

-

Aromatic Region (δ 7.0-9.0 ppm): Multiple overlapping signals corresponding to the protons of the quinoline and phenanthrene ring systems.

-

Quinuclidine and Ethyl Group Protons (δ 1.0-4.0 ppm): A complex series of aliphatic signals. The ethyl group will exhibit a characteristic triplet and quartet pattern.

-

C9-H Proton: A key signal, often a doublet, whose chemical shift and coupling constant are sensitive to the conformation around the C8-C9 bond.[2]

-

Methoxy Group Protons (δ ~3.9 ppm): A singlet corresponding to the -OCH₃ group on the quinoline ring.

Expected ¹³C NMR Spectral Features:

-

Aromatic Region (δ 100-160 ppm): A large number of signals for the carbons of the quinoline and phenanthrene rings.

-

Aliphatic Region (δ 10-70 ppm): Signals corresponding to the carbons of the quinuclidine and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050-3100 | C-H stretching (aromatic) |

| 2850-3000 | C-H stretching (aliphatic) |

| 1600-1620 | C=C stretching (aromatic) |

| 1500-1590 | C=C and C=N stretching (quinoline) |

| 1230-1270 | C-O-C stretching (aryl ether) |

| 1020-1040 | C-O-C stretching (aliphatic ether) |

Applications in Asymmetric Catalysis

Hydroquinine 9-phenanthryl ether is primarily employed as a chiral organocatalyst in a variety of asymmetric transformations. Its mechanism of action often involves the basic quinuclidine nitrogen activating a nucleophile, while the rest of the chiral scaffold directs the stereochemical outcome of the reaction.

Sources

An In-Depth Technical Guide to Hydroquinine-9-phenanthryl ether (CAS 135096-78-5): A Chiral Ligand for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine-9-phenanthryl ether, identified by CAS number 135096-78-5, is a crucial chiral ligand in the field of asymmetric catalysis. As a derivative of the cinchona alkaloid hydroquinine, its unique structural features, particularly the bulky phenanthryl group, establish a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and detailed protocols for its application in asymmetric synthesis, with a focus on the renowned Sharpless Asymmetric Dihydroxylation.

Chemical and Physical Properties

Hydroquinine-9-phenanthryl ether, also known by its synonym O-(9-Phenanthryl)hydroquinine, is a white solid at room temperature. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 135096-78-5 | [1][2][3] |

| Molecular Formula | C₃₄H₃₄N₂O₂ | [1][2][3] |

| Molecular Weight | 502.65 g/mol | [1][2][3] |

| Appearance | White powder | |

| Melting Point | 120 °C (decomposes) | |

| Optical Activity | [α]20/D +420°, c = 1 in ethanol | [1] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Characterization

The structural integrity of Hydroquinine-9-phenanthryl ether is confirmed through various spectroscopic techniques. While full spectra are best obtained from dedicated databases, the following provides key expected features:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra will exhibit a complex pattern of signals corresponding to the hydroquinine and phenanthryl moieties. Characteristic signals in the ¹³C NMR spectrum are expected in the aromatic region (δ 120–140 ppm) and for the ether-linked carbons (δ 70–80 ppm).[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show a characteristic C-O-C stretching vibration for the ether linkage, typically around 1250 cm⁻¹.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 503.65.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

-

Raman and Electron Spin Resonance (ESR) Spectroscopy: These techniques can provide further structural information and are available for this compound.[5][6]

Synthesis of Hydroquinine-9-phenanthryl ether

The synthesis of Hydroquinine-9-phenanthryl ether typically involves the formation of an ether linkage between the hydroxyl group of hydroquinine and a phenanthryl halide. Two common methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Conceptual Synthesis Workflow

Caption: Conceptual workflows for the synthesis of Hydroquinine-9-phenanthryl ether.

Mechanism of Action in Asymmetric Catalysis

The efficacy of Hydroquinine-9-phenanthryl ether as a chiral ligand stems from its ability to create a highly asymmetric environment around a metal center, typically osmium in the case of dihydroxylation and aminohydroxylation reactions. The bulky and rigid phenanthryl group at the C9-oxygen of the hydroquinine scaffold is instrumental in forming a "chiral pocket." This steric hindrance effectively blocks one face of a prochiral olefin substrate from approaching the catalytic center, thereby directing the reaction to the other face with high selectivity.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Application in Sharpless Asymmetric Dihydroxylation: A Detailed Protocol

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The use of pre-packaged reagent mixtures, known as AD-mix-α (containing the dihydroquinine-derived ligand) and AD-mix-β (containing the dihydroquinidine-derived ligand), has made this reaction operationally simple and highly reliable.[4] Since Hydroquinine-9-phenanthryl ether is a dihydroquinine derivative, it would be used in a formulation analogous to AD-mix-α to produce one enantiomer of the diol.

Materials:

-

Alkene substrate

-

AD-mix-α (or a self-prepared mixture of potassium osmate(VI) dihydrate, potassium ferricyanide, potassium carbonate, and Hydroquinine-9-phenanthryl ether)

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, for improving reaction rate and enantioselectivity with certain substrates)

-

Sodium sulfite (for quenching)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio by volume. Add the AD-mix-α (approximately 1.4 g per 1 mmol of alkene) and stir until two clear phases form. For substrates that are poor, adding methanesulfonamide (1 equivalent) is recommended.[4]

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. To the vigorously stirred mixture, add the alkene (1 equivalent).

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.[4]

-

Work-up:

-

Quench the reaction by adding solid sodium sulfite (approximately 1.5 g) and warm the mixture to room temperature. Stir for at least one hour.[4]

-

Extract the mixture with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

-

Purification: Purify the crude diol by flash column chromatography on silica gel.

Determination of Enantiomeric Excess:

The enantiomeric excess (e.e.) of the resulting chiral diol is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This involves separating the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral alcohols. Alternatively, the diol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

General Chiral HPLC Method Development:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector set at a wavelength where the analyte absorbs.

Applications in Drug Development

Chiral vicinal diols are valuable building blocks in the synthesis of numerous pharmaceuticals and biologically active natural products. The Sharpless Asymmetric Dihydroxylation, employing ligands such as Hydroquinine-9-phenanthryl ether, provides a reliable route to these key intermediates. While specific examples detailing the use of CAS 135096-78-5 in the synthesis of a marketed drug are not readily found in public literature, the methodology is widely applied in the synthesis of various classes of compounds, including:

-

Beta-blockers: The synthesis of the chiral side chain of many beta-blockers involves a chiral diol intermediate.

-

HIV protease inhibitors: Several HIV protease inhibitors contain stereogenic centers that can be established using asymmetric dihydroxylation.

-

Taxol and its analogues: The synthesis of the complex side chain of the anticancer drug Taxol often utilizes a chiral diol precursor.

Safety and Handling

Hydroquinine-9-phenanthryl ether should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: It is classified as an eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]

-

-

Personal Protective Equipment (PPE): Use a dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.[1]

A comprehensive toxicological profile for this specific compound is not widely available. As with all chemical reagents, it should be handled by trained personnel in a well-ventilated fume hood.

Conclusion

Hydroquinine-9-phenanthryl ether (CAS 135096-78-5) is a highly effective chiral ligand for asymmetric synthesis, most notably in the Sharpless Asymmetric Dihydroxylation. Its well-defined chiral pocket, a consequence of the bulky phenanthryl group, allows for the predictable and highly enantioselective synthesis of vicinal diols, which are critical intermediates in the development of pharmaceuticals and other complex molecules. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and a practical protocol for its application, serving as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery.

References

-

BenchChem. Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation.

-

ChemicalBook. hydroquinine 9-phenanthryl ether(135096-78-5) 1 h nmr.

-

ChemicalBook. HYDROQUINIDINE 9-PHENANTHRYL ETHER(135042-88-5) 1H NMR spectrum.

-

Sigma-Aldrich. Hydroquinine-9-phenanthryl ether 97%.

-

Santa Cruz Biotechnology. Hydroquinine-9-phenanthryl ether.

-

Sigma-Aldrich. Hydroquinine-9-phenanthryl ether 97% Safety Information.

-

BenchChem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.

-

Sigma-Aldrich. Hydroquinine-9-phenanthryl ether 97% Properties.

-

BenchChem. A Comparative Guide to Chiral HPLC Analysis for Products of (-)-Sparteine Mediated Reactions.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434).

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation).

-

Wikipedia. Sharpless asymmetric dihydroxylation.

-

Alfa Chemistry. Sharpless Asymmetric Dihydroxylation.

-

Santa Cruz Biotechnology. Hydroquinine-9-phenanthryl ether | CAS 135096-78-5.

-

HXCHEM. Hydroquinine-9-phenanthryl ether/CAS:135096-78-5.

-

ResearchGate. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K.

-

Sigma-Aldrich. Hydroquinine-9-phenanthryl ether 97% Product Page.

-

Organic Syntheses. Procedure for Epoxidation.

-

ResearchGate. Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.

-

ResearchGate. FT-ir spectrum of hydroquinone and sPHD-based poly(ether sulfone).

-

Santa Cruz Biotechnology. Hydroquinine-9-phenanthryl ether Product Information.

-

Santa Cruz Biotechnology. Hydroquinine-9-phenanthryl ether (Korean).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ADA Builders Pte Ltd | Top Commercial Interior Design Singapore [ada.com.sg]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HYDROQUININE 9-PHENANTHRYL ETHER(135096-78-5) 1H NMR [m.chemicalbook.com]

- 6. HYDROQUINIDINE 9-PHENANTHRYL ETHER(135042-88-5) 1H NMR spectrum [chemicalbook.com]

- 7. anexib.com [anexib.com]

The Bifunctional Heart of Asymmetric Catalysis: A Technical Guide to the Mechanism of Action of Cinchona Alkaloid Catalysts

For researchers, scientists, and drug development professionals engaged in the intricate art of stereoselective synthesis, the quest for efficient, reliable, and versatile chiral catalysts is paramount. Among the pantheon of privileged catalyst scaffolds, the natural Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their synthetic derivatives have carved an indelible niche. Their remarkable success stems from a unique and elegant mechanism of action rooted in bifunctional catalysis, a concept that mimics the efficiency of nature's own enzymes. This technical guide provides an in-depth exploration of the core mechanistic principles governing Cinchona alkaloid catalysis, offering field-proven insights into how these remarkable molecules orchestrate chirality.

The Architectural Genius of Cinchona Alkaloids: A Foundation for Bifunctionality

The catalytic prowess of Cinchona alkaloids originates from their rigid, chiral framework, which strategically positions key functional groups to interact simultaneously with multiple reacting species.[1] This architecture is characterized by two principal domains:

-

The Quinuclidine Moiety: A sterically demanding, basic tertiary amine that can function as a Brønsted base to deprotonate a nucleophile or as a Lewis base/nucleophile itself.[2][3]

-

The Quinoline Moiety: An aromatic system linked to the quinuclidine core via a critical C9 hydroxyl group. This hydroxyl group, or its synthetic modifications (e.g., thiourea, squaramide), acts as a Brønsted acid or a hydrogen-bond donor.[2][4]

The relative orientation of the quinoline and quinuclidine rings creates a distinct chiral pocket or cleft, which is essential for enantiodifferentiation.[2] Computational studies have shown that the conformational flexibility of the bond connecting these two moieties allows the catalyst to adopt specific arrangements to accommodate substrates and stabilize the transition state.[5]

Core Mechanistic Principles: A Symphony of Non-Covalent Interactions

Cinchona alkaloid catalysts orchestrate stereoselectivity through a cooperative interplay of attractive, non-covalent interactions. The dominant mechanistic paradigms are bifunctional activation, involving simultaneous engagement of both the basic quinuclidine and the acidic C9-substituent.[6][7]

General Base Catalysis: Activating the Nucleophile

In many reactions, the quinuclidine nitrogen acts as a general base, deprotonating a pronucleophile to generate a more reactive anionic species. This is often observed in the alcoholysis of meso-anhydrides. Kinetic studies have demonstrated that the catalyst forms a hydrogen-bonded complex with the alcohol, enhancing its nucleophilicity for the subsequent attack on the anhydride.[8] The chirality of the catalyst then dictates which of the enantiotopic carbonyl groups is preferentially attacked.

Brønsted Acid-Hydrogen Bonding Model: A Revised Perspective

For a long time, it was postulated that in conjugate additions, the protonated quinuclidine nitrogen forms a tight ion pair with the deprotonated nucleophile, while the C9-OH group activates the electrophile via hydrogen bonding (the "Wynberg model"). However, recent computational studies by Houk and others have refined this understanding.[9] The currently favored "Brønsted acid-hydrogen bonding model" suggests a role reversal: the protonated quinuclidine ammonium ion acts as a Brønsted acid, activating the electrophile (e.g., an enone) by protonation or strong hydrogen bonding. Simultaneously, the C9-OH group (or its derivative) directs the incoming nucleophile through a hydrogen bond.[9] This dual activation within a chiral environment is the key to high stereoselectivity.

The Rise of Thiourea and Squaramide Derivatives: Enhanced Hydrogen Bonding

To amplify the hydrogen-bonding capability of the C9-substituent, derivatives incorporating thiourea and squaramide moieties have been developed. These groups are more acidic and can form stronger, directional double hydrogen bonds with electrophiles, leading to more organized transition states and often superior enantioselectivity in reactions like Michael additions and aldol reactions.[2][4] The thiourea or squaramide unit effectively acts as a "grappling hook" for the electrophile, holding it in a specific orientation for the nucleophile, which is simultaneously activated by the quinuclidine base, to attack.[10]

Mechanistic Insights into Key Transformations

The versatility of Cinchona alkaloid catalysis is evident in the broad range of asymmetric reactions they promote. Below, we delve into the mechanisms of three cornerstone transformations.

The Sharpless Asymmetric Dihydroxylation

One of the most celebrated applications of Cinchona alkaloids is in the Sharpless Asymmetric Dihydroxylation of olefins. Here, dimeric phthalazine (PHAL) derivatives of dihydroquinidine (DHQD) and dihydroquinine (DHQ) act as chiral ligands for osmium tetroxide. The proposed catalytic cycle involves the formation of a chiral osmium-ligand complex that undergoes a [3+2] cycloaddition with the alkene. The ligand creates a U-shaped chiral binding pocket that forces the alkene to approach the osmium from a specific face, thus dictating the stereochemistry of the resulting diol. The choice between the pseudoenantiomeric DHQ and DHQD ligands allows for the selective synthesis of either enantiomer of the product diol.

Diagram 1: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

In the asymmetric Michael addition, for instance, of a malonate to an enone catalyzed by a thiourea-functionalized Cinchona alkaloid, the mechanism follows the bifunctional activation principle. The quinuclidine nitrogen deprotonates the malonate, forming a chiral ion pair. Concurrently, the thiourea moiety activates the enone by forming two hydrogen bonds with the carbonyl oxygen. This brings the nucleophile and electrophile into close proximity within the catalyst's chiral environment, facilitating a highly stereoselective C-C bond formation.

Diagram 2: Transition State Model for a Thiourea-Catalyzed Michael Addition

Caption: Bifunctional activation in a Cinchona-thiourea catalyzed Michael addition.

Asymmetric Aldol Reaction

Similarly, in an asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a Cinchona-derived primary amine, the catalyst first forms an enamine with the ketone. The protonated quinuclidine nitrogen then acts as a Brønsted acid to activate the aldehyde via hydrogen bonding. The chiral scaffold of the catalyst dictates the facial selectivity of the enamine's attack on the activated aldehyde, leading to the formation of the chiral aldol adduct with high enantiomeric and diastereomeric control.

Data-Driven Insights: Catalyst Performance Comparison

The choice of the Cinchona alkaloid backbone and the C9-substituent is critical for achieving high stereoselectivity. The following tables summarize representative data for different catalytic systems.

Table 1: Comparison of Cinchona Alkaloid Catalysts in the Asymmetric Michael Addition of Malononitrile to trans-Chalcone

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchonine | 98 | 82 |

| Quinine | 95 | 75 |

| Quinidine | 92 | 78 |

| Cinchonidine | 96 | 80 |

| Data compiled from a comparative study. Conditions may vary.[11] |

Table 2: Performance of Cinchona-derived Thiourea Catalysts in the Asymmetric Michael Addition of Nitroalkanes to Enones

| Catalyst Derivative | Substrate (Enone) | Yield (%) | Enantiomeric Excess (ee, %) |

| Quinine-thiourea | Chalcone | 95 | 92 (R) |

| Quinidine-thiourea | Chalcone | 96 | 94 (S) |

| Cinchonidine-thiourea | Cyclohexenone | 92 | 88 (R) |

| Cinchonine-thiourea | Cyclohexenone | 90 | 85 (S) |

| Representative data compiled from various sources.[4][12] |

Experimental Protocols: A Practical Approach

To bridge theory and practice, this section provides condensed, step-by-step protocols for key Cinchona alkaloid-catalyzed reactions.

Protocol: Sharpless Asymmetric Dihydroxylation of an Alkene

Objective: To synthesize an enantiomerically enriched 1,2-diol from an alkene using a pre-packaged AD-mix.

Methodology:

-

In a round-bottomed flask, dissolve the AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

-

Stir the mixture at room temperature until two clear phases are formed. The aqueous phase should be a vibrant yellow.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.

-

Continue stirring at 0°C, monitoring the reaction progress by TLC. Reaction times can vary from 6 to 24 hours.

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography or recrystallization.

-

Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation.[13]

Protocol: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to trans-β-Nitrostyrene

Objective: To perform an enantioselective Michael addition using a Cinchona-derived thiourea catalyst.

Methodology:

-

To a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 mmol) and trans-β-nitrostyrene (1.0 mmol) in a suitable solvent like toluene (2 mL), add the Cinchona-thiourea catalyst (e.g., a quinine-derived thiourea, 1-10 mol%).[14]

-

Stir the resulting mixture at the specified temperature (e.g., room temperature or lower) for the required duration (typically 24-72 hours), monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the product and determine the enantiomeric excess by chiral HPLC analysis.

Diagram 3: Experimental Workflow for a Cinchona-Catalyzed Michael Addition

Caption: General experimental workflow for a Michael addition reaction.

Conclusion: The Enduring Legacy and Future of Cinchona Catalysis

The mechanism of action of Cinchona alkaloid catalysts is a testament to the power of bifunctional activation and the precise orchestration of non-covalent interactions. By acting as molecular shepherds, these catalysts guide reactants through low-energy transition states to yield products with exceptional levels of stereocontrol. The principles of general base catalysis, Brønsted acid activation, and cooperative hydrogen bonding provide a robust framework for understanding their efficacy and for the rational design of new, even more powerful catalysts. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the elegant and field-proven mechanisms of Cinchona alkaloid catalysis will undoubtedly continue to inspire innovation and enable the synthesis of the complex chiral molecules of tomorrow.

References

-

Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. [Source details to be added based on specific reference formatting requirements].[2]

-

Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications, (14), 1614-1627.[4][15]

-

Smith, A. D., & Wheeler, P. A. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry, 12, 549–573.[1]

-

Cucinotta, C. S., Kosa, M., Ingrosso, F., & Gervasio, F. L. (2009). Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained. Chemistry–A European Journal, 15(32), 7913-7921.[6][7]

-

Tian, S. K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2004). Asymmetric organic catalysis with modified cinchona alkaloids. Accounts of Chemical Research, 37(8), 621-631.[6]

-

Chen, Y., Tian, S. K., & Deng, L. (2004). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Journal of the American Chemical Society, 126(42), 13606-13607.[7]

-

Grayson, M. N., & Houk, K. N. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model. Journal of the American Chemical Society, 138(4), 1170-1173.[8]

-

Szatmári, I., Földi, A., Varga, E., & Soós, T. (2021). Synthesis of C3-symmetric cinchona-based organocatalysts and their application in asymmetric Michael and Friedel–Crafts reactions. Preprints.org.[14]

-

Nicu, V. P., Domingos, S. R., Strudwick, B. H., Brouwer, A. M., & Buma, W. J. (2018). Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. ACS Omega, 3(2), 2096-2104.[5]

-

Török, B., & Abid, M. (2005). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 17(9), 562-567.[16]

-

Grayson, M. N., & Houk, K. N. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model. Computational Chemistry Highlights.[9]

-

S. S. P. Silva, M. N. D. S. Cordeiro, and J. A. N. F. Gomes (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1389-1399.[5]

-

Bencivenni, G., Mazzanti, A., Giannasi, A., Ciogli, A., & Melchiorre, P. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research, 55(24), 3629–3642.[13][17][18]

-

MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Source details to be added based on specific reference formatting requirements].[9][19]

-

Paton, R. S., & Houk, K. N. (2010). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[1][2]-Shifts of Allylic Trichloroacetimidates. The Journal of organic chemistry, 75(10), 3249–3258.[20]

-

Wang, Y., Liu, X., & Deng, L. (2013). On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. Angewandte Chemie International Edition, 52(48), 12644-12648.[19]

-

Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Source details to be added based on specific reference formatting requirements].[13]

-

Alfa Chemistry. (n.d.). Cinchona Alkaloids - Catalysts. [Source details to be added based on specific reference formatting requirements].[21]

-

Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2006). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 128(49), 15886-15887.[22]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Source details to be added based on specific reference formatting requirements].[23]

-

BenchChem. (2025). comparing cinchonine hydrochloride with other cinchona alkaloids in specific reactions. [Source details to be added based on specific reference formatting requirements].[11]

-

Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation. [Source details to be added based on specific reference formatting requirements].[10]

-

Soós, T., Pápai, I., Macsári, I., & Viskolcz, B. (2006). Epi-Cinchona Based Thiourea Organocatalyst Family as an Efficient Asymmetric Michael Addition Promoter: Enantioselective Conjugate Addition of Nitroalkanes to Chalcones and α,β-Unsaturated N-Acylpyrroles. The Journal of Organic Chemistry, 71(17), 6523-6527.[24]

-

Chemospecific. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube.[24]

- MDPI. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945.

- Song, C. E. (Ed.). (2009).

- Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621-631.

-

BenchChem. (2025). Quincorine's Catalytic Prowess: A Comparative Review of a Cinchona Alkaloid Derivative. [Source details to be added based on specific reference formatting requirements].[12]

- Grayson, M. N., & Houk, K. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4369-4377.

- Chen, Y., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society.

- Ghosh, A. K., & Kass, S. R. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4236-4244.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dovepress.com [dovepress.com]

- 5. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational Chemistry Highlights: Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model [compchemhighlights.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enantioselective Michael addition catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]

A Technical Guide to the Role of the Phenanthryl Group in Asymmetric Catalysis

Abstract

In the pursuit of precise stereochemical control, the rational design of chiral ligands is paramount. The phenanthryl group, a polycyclic aromatic hydrocarbon moiety, has emerged as a powerful component in the ligand designer's toolkit. Its unique combination of significant steric bulk, a rigid and well-defined three-dimensional structure, and an extended π-system allows for the creation of highly effective chiral environments around a metal center. This technical guide provides an in-depth exploration of the multifaceted role of the phenanthryl group in asymmetric catalysis. We will dissect its fundamental steric and electronic contributions, examine its incorporation into privileged ligand scaffolds, and illustrate its successful application in key catalytic transformations that are critical to the pharmaceutical and fine chemical industries. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced ligand design principles to solve challenging synthetic problems.

The Phenanthryl Moiety: A Unique Architectural Element

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its ability to create a well-defined and discriminating three-dimensional space around the catalytic metal center. The phenanthryl group, composed of three fused benzene rings in an angular arrangement, offers a distinct set of properties that make it exceptionally suited for this purpose.

-

Profound Steric Influence: The most significant contribution of the phenanthryl group is its substantial and anisotropic steric bulk.[1][2] Unlike the freely rotating phenyl group or the flatter naphthyl group, the rigid, extended structure of phenanthrene creates a large, well-defined steric shield. When incorporated into a ligand, this shield can effectively block one face of the catalytic center, forcing an incoming substrate to approach from a specific, less-hindered trajectory, thereby dictating the stereochemical outcome of the reaction.

-

Electronic Modulation: The extended π-system of the phenanthryl moiety is not electronically inert. It can engage in π-π stacking interactions with aromatic substrates, providing an additional point of stereochemical communication and stabilizing the desired transition state. Furthermore, its electronic properties can influence the electron density at the metal center, which in turn modulates the catalyst's reactivity and stability.[3][4]

-

Structural Rigidity: The fused-ring system imparts significant conformational rigidity. This is a crucial attribute for a successful chiral ligand, as it reduces the number of possible transition state conformations, leading to a more ordered and predictable stereochemical environment and, consequently, higher enantioselectivities.

Integration into Privileged Ligand Scaffolds

The phenanthryl group is not typically used in isolation but is strategically incorporated into established "privileged" ligand backbones. This approach combines the proven efficacy of the scaffold with the unique steric and electronic benefits of the phenanthryl substituent.

Binaphthyl-Based Ligands

Axially chiral binaphthyl scaffolds like BINOL and BINAP are cornerstones of asymmetric catalysis. The introduction of phenanthryl groups at key positions, such as the 3,3' or 9-positions, dramatically enhances their steric profile. For instance, Di-9-phenanthrenyl-1,1'-Binaphthalene-2,2'-diol is a BINOL derivative where the bulky phenanthrenyl groups create a deep, V-shaped chiral pocket essential for high enantioselectivity in reactions like asymmetric hydrogenation and C-C bond formations.[1]

Phosphine Ligands

Phosphines are among the most versatile ligands in transition metal catalysis. Replacing phenyl or cyclohexyl groups with phenanthryl moieties on the phosphorus atom leads to the creation of exceptionally bulky and electron-rich phosphines.[3][5] These ligands are instrumental in facilitating challenging cross-coupling reactions and can significantly enhance catalyst performance and selectivity by promoting reductive elimination and stabilizing low-coordinate metal complexes.

Phenanthroline Ligands

The 1,10-phenanthroline framework is a rigid, bidentate N-donor ligand that coordinates strongly with a wide range of metals.[6] Chirality can be introduced by functionalizing the backbone, often at the 2- and 9-positions, with chiral groups. The steric hindrance introduced by substituents in these positions is critical for creating an effective chiral pocket around the metal center, influencing the selectivity in processes like hydrosilylation and oxidation reactions.[6][7]

Diagram 1: Representative Phenanthryl-Containing Ligand Scaffolds

Caption: Key ligand classes incorporating the phenanthryl group for steric control.

The Mechanism of Stereocontrol: A Deeper Look

The primary mechanism by which phenanthryl-containing ligands induce enantioselectivity is through steric repulsion in the transition state. A simplified quadrant model can be used to visualize this effect. The ligand and its bulky phenanthryl groups occupy specific quadrants around the metal center, creating a constrained chiral pocket. For a prochiral substrate to coordinate and react, it must orient itself in the remaining, less-sterically hindered quadrants. This enforced orientation predetermines which face of the substrate is accessible for the subsequent chemical transformation, leading to the preferential formation of one enantiomer.

Diagram 2: Stereochemical Model for Enantioselection

Caption: Quadrant model showing how phenanthryl groups create a chiral pocket.

Performance in Key Asymmetric Transformations

The utility of phenanthryl-based ligands is demonstrated across a spectrum of high-value asymmetric reactions. Asymmetric hydrogenation, in particular, has benefited immensely from this ligand design strategy.

Asymmetric Hydrogenation

The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation in pharmaceutical synthesis. Catalysts derived from rhodium, ruthenium, and iridium, when complexed with chiral ligands bearing phenanthryl groups, have consistently shown exceptional performance. The steric bulk of the phenanthryl moiety is crucial for differentiating between the two faces of the prochiral substrate during the hydride transfer step.

Table 1: Performance of Phenanthryl-Based Ligands in Asymmetric Hydrogenation

| Ligand Scaffold | Metal | Substrate | Yield (%) | ee (%) | Reference |

| Phenanthryl-BINOL | Ru | Methyl acetoacetate | >99 | 98 | [1] |

| Chiral Phenanthroline | Ir | (E)-1,2-diphenylpropene | 95 | 92 | [6] |

| Phenanthryl-Phosphine | Rh | Dimethyl itaconate | >98 | 96 | [3][8] |

| Borane-based | - | Substituted Phenanthridines | >90 | up to 93 | [9] |

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

To ensure the principles described are directly applicable, this section provides a self-validating, step-by-step methodology for a representative asymmetric hydrogenation. This protocol is based on established procedures and highlights the practical considerations for achieving high enantioselectivity.

Objective: To synthesize (R)-1-phenylethanol via asymmetric hydrogenation of acetophenone using a Ru-(Phenanthryl-BINOL)-based catalyst.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(R)-Di-9-phenanthrenyl-1,1'-Binaphthalene-2,2'-diol (Ligand)

-

Acetophenone (Substrate)

-

Isopropanol (Solvent and hydride source)

-

Potassium tert-butoxide (KOtBu) (Base)

-

Argon gas (inert atmosphere)

-

Standard Schlenk line and glassware

Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. icer.msu.edu [icer.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Hydroquinine 9-Phenanthryl Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hydroquinine 9-phenanthryl ether, a synthetically modified Cinchona alkaloid, has emerged as a significant tool in the field of asymmetric catalysis. Its rigid, bulky phenanthryl moiety, coupled with the inherent chirality of the hydroquinine scaffold, creates a unique and highly effective chiral environment for a variety of chemical transformations. This guide, intended for professionals in research and drug development, provides an in-depth look at the spectroscopic data that defines this crucial molecule. Understanding the spectroscopic signature of hydroquinine 9-phenanthryl ether is paramount for its quality control, reaction monitoring, and the elucidation of mechanistic pathways in the syntheses it facilitates.

Molecular Structure and Physicochemical Properties

Hydroquinine 9-phenanthryl ether is characterized by the chemical formula C₃₄H₃₄N₂O₂ and a molecular weight of 502.65 g/mol .[1][2] Its structure is comprised of a hydroquinine core, which includes a quinoline ring system and a quinuclidine moiety, linked via an ether bond at the C9 position to a phenanthrene ring. This arrangement imparts a high degree of steric hindrance and a well-defined three-dimensional architecture.

Table 1: Physicochemical Properties of Hydroquinine 9-Phenanthryl Ether

| Property | Value | Reference |

| CAS Number | 135096-78-5 | [1][2] |

| Molecular Formula | C₃₄H₃₄N₂O₂ | [1][2] |

| Molecular Weight | 502.65 g/mol | [1][2] |

| Melting Point | 120 °C (decomposes) | [1] |

| Optical Rotation | [α]²⁰/D +420° (c=1 in ethanol) | [1] |

| Appearance | White to tan solid |

Spectroscopic Analysis: A Definitive Fingerprint

The confirmation of the structure and purity of hydroquinine 9-phenanthryl ether relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of hydroquinine 9-phenanthryl ether is consistent with its proposed structure, confirming the presence of key functional groups. A Certificate of Analysis from a commercial supplier confirms that the infrared spectrum conforms to the known structure of the compound.

Table 2: Key Infrared Absorption Bands for Hydroquinine 9-Phenanthryl Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Strong | Aliphatic C-H stretch |

| ~1620, 1590, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1240 | Strong | Aryl-O (ether) C-O stretch |

| ~1100 | Strong | Aliphatic C-O stretch |

Experimental Protocol for IR Spectroscopy:

A small sample of hydroquinine 9-phenanthryl ether is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

The choice of ATR-FTIR is advantageous as it requires minimal sample preparation and provides high-quality spectra of solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of hydroquinine 9-phenanthryl ether.

While a complete, publicly available dataset of assigned peaks is not readily found, the expected chemical shift regions for the diastereomer, hydroquinidine 9-phenanthryl ether, can provide guidance. For this related compound, ¹H NMR peaks for the ether linkage are observed around δ 3.8–4.2 ppm, and the aromatic protons resonate in the δ 7.2–9.0 ppm region.[3] The ¹³C NMR spectrum shows aromatic carbons in the δ 120–140 ppm range and the ether-linked carbons between δ 70–80 ppm.[3] Similar ranges would be expected for hydroquinine 9-phenanthryl ether, with subtle differences due to the different stereochemistry.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of hydroquinine 9-phenanthryl ether is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Diagram 1: Molecular Structure of Hydroquinine 9-Phenanthryl Ether

Caption: Structure of hydroquinine 9-phenanthryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For hydroquinine 9-phenanthryl ether, a high-resolution mass spectrum would confirm its elemental composition. The diastereomer, hydroquinidine 9-phenanthryl ether, shows a molecular ion [M+H]⁺ at m/z 503.65 in electrospray ionization mass spectrometry (ESI-MS).[3] A similar result is expected for hydroquinine 9-phenanthryl ether.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 503.2699 | ~503.27 |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of hydroquinine 9-phenanthryl ether is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and to identify any characteristic fragment ions.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like alkaloids, minimizing fragmentation and providing a clear molecular ion peak.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization.

Conclusion

The spectroscopic data for hydroquinine 9-phenanthryl ether provides a definitive means of its identification and quality assessment. The combination of IR, NMR, and mass spectrometry allows for an unambiguous confirmation of its complex molecular structure. For researchers employing this catalyst, a thorough understanding of its spectroscopic properties is essential for ensuring the reliability and reproducibility of their synthetic results. This guide provides a foundational understanding of the key spectroscopic features of this important chiral molecule.

References

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

A Technical Guide to Computational Elucidation of Cinchona Alkaloid Organocatalysis

Abstract

Cinchona alkaloids, with their rich stereochemical architecture, have emerged as "privileged" organocatalysts, enabling a vast array of stereoselective transformations.[1][2][3][4] Their remarkable success is rooted in a complex interplay of non-covalent interactions that govern substrate recognition and transition state stabilization. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the computational methodologies used to unravel the mechanisms and stereoselectivity of Cinchona alkaloid-catalyzed reactions. We will delve into the theoretical underpinnings, practical workflows, and illustrative case studies, offering a comprehensive roadmap for leveraging computational chemistry to accelerate catalyst design and reaction optimization in this vital area of synthesis.

Introduction: The Computational Microscope on a Privileged Catalyst

The ascent of asymmetric organocatalysis over the past few decades has provided a powerful complement to traditional metal- and biocatalysis.[5] Within this field, Cinchona alkaloids—naturally occurring pseudoenantiomeric compounds like quinine and quinidine—are celebrated for their affordability, stability, and broad applicability.[1][2] They operate through a sophisticated mechanism of bifunctional catalysis, often utilizing their quinuclidine nitrogen as a Lewis base and the C9-hydroxyl group as a Brønsted acid or hydrogen-bond donor to simultaneously activate two reacting partners.[6][7][8]

While experimental studies have been instrumental in discovering and developing highly selective reactions, a deep, atomic-level understanding of the catalyst's mode of action has often been challenging to obtain experimentally due to the transient, non-covalent nature of the catalyst-substrate interactions.[6][8] This is where computational chemistry has become an indispensable tool. By employing methods like Density Functional Theory (DFT), we can visualize and quantify the subtle interactions that dictate the reaction's outcome, transforming our understanding from empirical models to predictive science.[1][2] Computational modeling has proven crucial for elucidating reaction mechanisms, rationalizing the origins of stereoselectivity, and complementing experimental work to design more efficient catalysts.[1][2][6] This guide will provide both the conceptual framework and the practical protocols to effectively apply these computational tools.

Fundamentals of Cinchona Alkaloid Catalysis: A Structural Perspective

The catalytic prowess of Cinchona alkaloids stems from their unique molecular architecture. The rigid quinoline and quinuclidine moieties provide a defined chiral scaffold, while the key functional groups orchestrate the catalytic event.

-

Quinuclidine Nitrogen: Acts as a chiral Lewis base or Brønsted base, activating the nucleophile.

-

C9-Hydroxyl Group: Functions as a Brønsted acid or a hydrogen-bond donor, activating the electrophile. This dual activation is the hallmark of bifunctional catalysis.[7]

-

Quinoline Ring: Can participate in π-π stacking interactions with substrates and provides steric bulk that influences the chiral environment.

The relative orientation of these groups is not static. Cinchona alkaloids can exist in several low-energy conformations, and understanding this conformational landscape is critical, as the catalytically active conformer may not be the most abundant one in solution.[1][4][9] Computational studies are essential for exploring these conformational possibilities and identifying the one that leads to the lowest energy transition state.

The Computational Toolkit: Methods for Modeling Organocatalysis

Choosing the appropriate computational method is paramount for obtaining reliable and meaningful results. The study of non-covalent interactions, which are central to Cinchona alkaloid catalysis, requires specific theoretical considerations.

Quantum Mechanics (QM): The Gold Standard

Density Functional Theory (DFT) is the most widely used QM method in this field, offering a favorable balance between accuracy and computational cost.[2]

-

Functionals: The choice of the exchange-correlation functional is critical.

-

Hybrid Functionals (e.g., B3LYP): Have been widely used, but often require corrections for dispersion forces.[1][2]

-

Minnesota Functionals (e.g., M06-2X): These functionals are explicitly parameterized to better account for non-covalent interactions, such as hydrogen bonding and dispersion, making them highly suitable for organocatalysis studies.[1][2][10][11]

-

Dispersion Corrections (e.g., -D3): Adding an empirical dispersion correction (like Grimme's D3) to standard functionals is a common and effective strategy.

-

-

Basis Sets: The basis set determines the flexibility of the mathematical functions used to describe the electron orbitals.

-

For geometry optimizations, Pople-style basis sets like 6-31G(d) are often sufficient.

-

For more accurate final energy calculations (single-point energies), larger, polarization- and diffuse-function-augmented basis sets like def2-TZVPP or 6-311+G(d,p) are recommended to accurately describe the electron distribution, especially for anions and hydrogen-bonded systems.[1][2][10][11]

-

Solvation Models: Mimicking the Reaction Flask

Most reactions are performed in solution, and solvent effects can significantly influence reaction energetics.

-

Implicit Solvation Models (e.g., PCM, SMD): These continuum models treat the solvent as a uniform medium with a specific dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent well.[1][2][10][11]

-

Explicit Solvation: In some cases where specific solvent-solute hydrogen bonds are crucial, including one or two explicit solvent molecules in the QM calculation, combined with an implicit model, can yield more accurate results.[1][2]

A Practical Computational Workflow

A systematic computational investigation of a Cinchona alkaloid-catalyzed reaction typically follows a well-defined workflow. This process is designed to locate the key transition states that control the reaction's rate and selectivity.

Experimental Protocol: Locating the Stereodetermining Transition State

This protocol outlines the essential steps for a DFT-based investigation into a hypothetical Michael addition.

Software: Gaussian, ORCA, or similar quantum chemistry package. Visualizer: Avogadro, GaussView, Chemcraft.

Step 1: System Preparation and Conformational Analysis

-

Build Initial Structures: Construct 3D models of the Cinchona alkaloid catalyst, the nucleophile (e.g., a thiol), and the electrophile (e.g., a cyclic enone).

-

Conformational Search: For flexible molecules, especially the catalyst, perform a conformational search using a computationally inexpensive method like the MMFF94 molecular mechanics force field. This is crucial as the lowest energy conformer in isolation may not be the active one in the catalytic cycle.[1][4]

-

Pre-optimization: Take the lowest energy conformers (e.g., 5-10) and perform a preliminary geometry optimization using DFT (e.g., B3LYP-D3/6-31G(d) with an implicit solvent model).

Step 2: Locating the Transition State (TS)

-